![molecular formula C12H12N2O3 B3030456 Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate CAS No. 908802-68-6](/img/structure/B3030456.png)
Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl isoxazole carboxylate derivatives involves various chemical reactions and pathways. For instance, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate undergoes photolysis in the presence of amines and alcohols, suggesting two competing photolytic pathways: reversible photoisomerisation to a ketene, and a loss of carbon dioxide to form a singlet imino-carbene . Additionally, the synthesis of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate is achieved using trisodium citrate dihydrate as an eco-friendly catalyst, demonstrating the potential for green chemistry approaches in the synthesis of these compounds .
Molecular Structure Analysis
The molecular structures of ethyl isoxazole carboxylate derivatives are characterized by various spectroscopic and crystallographic techniques. For example, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate reveals that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings . Similarly, the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate and its derivatives are determined, showing intramolecular N-H...O bonds and intermolecular N-H...O hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of ethyl isoxazole carboxylate derivatives is explored through various reactions. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate undergoes diazotization and coupling with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, with structures elucidated and mechanisms discussed . Moreover, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in selective cyclocondensation reactions to synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl isoxazole carboxylate derivatives are characterized by various analytical techniques. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate is characterized by elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction, providing comprehensive information about its stability and structure . These studies contribute to a better understanding of the properties of these compounds, which is essential for their potential applications in pharmaceuticals and other industries.
Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates, closely related to Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate, have been studied for their chemical properties, especially focusing on their synthesis from isoxazol-5(2H)-ones. These compounds can be N-acylated by various phthalimidylamino acids in the presence of carbodiimides, and when irradiated in acetone, they smoothly form 2-aminoalkyloxazole-5-carboxylates (Cox, Prager, Svensson, & Taylor, 2003).
Applications in Materials Science
- In the field of materials science, derivatives of this compound have been explored as corrosion inhibitors for mild steel, useful in industrial pickling processes. Studies have shown that these compounds can exhibit high efficiency in protecting steel from corrosion, with some derivatives displaying up to 98.8% efficiency at certain concentrations (Dohare, Ansari, Quraishi, & Obot, 2017).
Chemical Synthesis and Reactions
- Research has been conducted on the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a functionalized isoxazole AMPA analog. This process occurs cleanly at the C-5 methyl group with 5,5-dimethyl-1,3-dioxanyl as a directing group. The derivatives were transformed selectively into homologated methyl esters after deprotection (Zhou & Natale, 1998).
Polymorphic and Solvate Structures
- Studies on polymorphic and solvate structures of ethyl ester and carboxylic acid derivatives of WIN 61893 analogue, related to this compound, have revealed insights into their molecular conformations. These studies help understand how these derivatives interact with solvent molecules and undergo structural changes like ring cleavage in certain conditions (Salorinne, Lahtinen, Marjomäki, & Häkkinen, 2014).
Mechanism of Action
Target of Action
Isoxazole, a five-membered heterocyclic pharmacophore, is widely used in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The core structure of isoxazole has been found in many drugs .
Mode of Action
It is known that isoxazole derivatives can bind to biological targets based on their chemical diversity . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target and the context of the biochemical pathway in which it is involved.
Biochemical Pathways
Isoxazole derivatives have been found to possess various biological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Given the biological activities associated with isoxazole derivatives, it can be inferred that the compound may have potential therapeutic effects .
properties
IUPAC Name |
ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUPNCATSZRUAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695999 | |
Record name | Ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
908802-68-6 | |
Record name | Ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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